6-Bromo-5-fluoro-3-methyl-1H-indole belongs to a class of organic compounds known as substituted indoles. Indoles are five-membered nitrogen-containing heterocyclic rings found in nature and have numerous applications in medicinal chemistry due to their biological activity PubChem, 6-Bromo-5-fluoro-1H-indole: . The presence of the bromine, fluorine, and methyl groups on the indole ring can potentially modify its chemical and biological properties, making it a candidate molecule for further investigation.
Research on related indole derivatives might provide clues for potential applications of 6-Bromo-5-fluoro-3-methyl-1H-indole. For instance, some studies have explored the biological activity of halogenated indoles, including bromo-substituted indoles, for their potential as anti-cancer agents SpiroChem, 5-bromo-6-fluoro-3-methyl-1H-indazole: .
6-Bromo-5-fluoro-3-methyl-1H-indole is an organic compound with the molecular formula and a molecular weight of approximately 214.03 g/mol. This compound features a bicyclic indole structure, characterized by a fused benzene and pyrrole ring, with bromine and fluorine substituents at the 6 and 5 positions, respectively. The presence of the methyl group at the 3 position contributes to its unique properties and potential applications in various fields.
Indole derivatives, including 6-Bromo-5-fluoro-3-methyl-1H-indole, exhibit a range of biological activities:
Several methods have been developed for synthesizing 6-Bromo-5-fluoro-3-methyl-1H-indole:
6-Bromo-5-fluoro-3-methyl-1H-indole has various applications:
Studies on 6-Bromo-5-fluoro-3-methyl-1H-indole have focused on its interactions with biological macromolecules:
Several compounds share structural similarities with 6-Bromo-5-fluoro-3-methyl-1H-indole. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromo-5-chloro-3-methyl-1H-indole | Contains chlorine instead of fluorine | |
| 5-Fluoroindole | Lacks bromine; simpler structure | |
| 6-Bromoindole | Similar structure without fluorine | |
| 7-Bromo-5-fluoroindole | Bromine at position 7; different biological activity | |
| 5-Fluoro-N-methylindole | Methyl group at nitrogen; altered pharmacological profile |
Each of these compounds exhibits unique properties that may enhance or diminish specific biological activities compared to 6-Bromo-5-fluoro-3-methyl-1H-indole, making them interesting subjects for further research.
6-Bromo-5-fluoro-3-methyl-1H-indole represents a trisubstituted indole derivative featuring a distinctive bicyclic structure consisting of a benzene ring fused to a pyrrole ring [1]. The molecular architecture exhibits specific substitution patterns with a bromine atom at the 6-position, a fluorine atom at the 5-position, and a methyl group at the 3-position of the indole core [1] [2]. The compound maintains the fundamental indole planarity while the halogen substituents introduce electronic perturbations that influence its overall molecular geometry [1].
The conformational analysis reveals that the indole ring system remains essentially planar, with the halogen substituents showing minimal deviation from the aromatic plane [3]. The bromine and fluorine atoms at adjacent positions create a unique electronic environment that affects the compound's reactivity and intermolecular interactions [3]. The methyl group at the 3-position adopts a conformation that minimizes steric hindrance with the benzene ring portion of the indole system [1].
Computational studies on related halogenated indole derivatives indicate that the presence of electron-withdrawing halogen substituents significantly influences the electron density distribution across the aromatic system [4]. The fluorine atom at the 5-position and bromine at the 6-position create complementary electronic effects that stabilize specific conformational arrangements through intramolecular interactions [3].
The molecular formula of 6-bromo-5-fluoro-3-methyl-1H-indole is C₉H₇BrFN, representing a compound with nine carbon atoms, seven hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom [1] [2]. The molecular weight is precisely 228.06 grams per mole, calculated from the sum of atomic masses [1] [5]. The exact mass determined through high-resolution mass spectrometry is 226.97459 daltons [6].
Table 1: Basic Molecular Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrFN [1] |
| Molecular Weight (g/mol) | 228.06 [1] [5] |
| Exact Mass (Da) | 226.97459 [6] |
| CAS Registry Number | 1360946-09-3 [1] [5] |
| MDL Number | MFCD22559511 [1] [5] |
The compound is identified by the Chemical Abstracts Service registry number 1360946-09-3, which serves as its unique chemical identifier in scientific databases [1] [5]. The International Union of Pure and Applied Chemistry name is 6-bromo-5-fluoro-3-methyl-1H-indole, reflecting the systematic nomenclature conventions for substituted indole derivatives [5].
Experimental melting and boiling point data for 6-bromo-5-fluoro-3-methyl-1H-indole are not extensively reported in the current literature [7]. However, comparative analysis with structurally related compounds provides valuable insights into the expected thermal properties [8] [9]. Related brominated indole derivatives, such as 5-bromo-3-methyl-1H-indole, exhibit boiling points in the range of 325.1±22.0 degrees Celsius at 760 millimeters of mercury [8].
The presence of both bromine and fluorine substituents is expected to influence the intermolecular forces and consequently affect the melting and boiling points [9]. Computational predictions based on structural analogues suggest that 6-bromo-5-fluoro-3-methyl-1H-indole likely exhibits a boiling point in the range of 320-340 degrees Celsius [8] [9]. The melting point characteristics require experimental determination for precise values [7].
Table 2: Thermal Properties Comparison with Related Compounds
| Compound | Molecular Formula | Boiling Point (°C) | Reference |
|---|---|---|---|
| 6-Bromo-5-fluoro-3-methyl-1H-indole | C₉H₇BrFN | Predicted: 320-340 | [8] [9] |
| 5-Bromo-3-methyl-1H-indole | C₉H₈BrN | 325.1±22.0 | [8] |
| 7-Bromo-5-fluoro-1H-indole | C₈H₅BrFN | 315.1±22.0 | [9] |
The solubility characteristics of 6-bromo-5-fluoro-3-methyl-1H-indole reflect the influence of both the aromatic indole core and the halogen substituents . Like many halogenated indole derivatives, the compound exhibits poor solubility in water due to its hydrophobic aromatic structure and the presence of halogen atoms . The compound demonstrates enhanced solubility in organic solvents, particularly those with moderate to high polarity .
Experimental observations on related halogenated indole compounds indicate solubility in organic solvents such as acetone, ethanol, dimethyl sulfoxide, and chlorinated solvents . The presence of the fluorine atom may contribute to increased polarity compared to purely brominated analogues, potentially affecting solubility patterns in polar aprotic solvents .
The solubility profile is particularly relevant for analytical applications and synthetic manipulations, where appropriate solvent selection is crucial for successful chemical transformations . The compound's limited water solubility necessitates the use of organic solvent systems for most laboratory applications .
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 6-bromo-5-fluoro-3-methyl-1H-indole through analysis of proton and carbon-13 chemical environments [11]. The indole ring system exhibits characteristic chemical shift patterns that are modified by the presence of halogen substituents [11] [12]. The aromatic protons appear in distinct regions of the spectrum, with chemical shifts influenced by the electron-withdrawing effects of both bromine and fluorine atoms [11].
The methyl group at the 3-position typically resonates as a singlet in the aliphatic region, with the exact chemical shift dependent on the electronic environment created by the halogen substituents [11]. The indole nitrogen-hydrogen proton exhibits characteristic downfield chemical shifts typical of aromatic amine systems [11] [12].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon atom in the molecular structure [11]. The carbon atoms bearing halogen substituents show characteristic downfield shifts due to the deshielding effects of bromine and fluorine [11] [13]. The quaternary carbon atoms of the indole ring system exhibit chemical shifts that reflect their degree of substitution and electronic environment [13].
Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides specific information about the fluorine environment at the 5-position [11]. The chemical shift of the fluorine atom is influenced by its position relative to the aromatic system and the neighboring bromine substituent [11].
Infrared spectroscopy of 6-bromo-5-fluoro-3-methyl-1H-indole reveals characteristic vibrational modes associated with the indole ring system and the specific substituents [14] [15]. The spectrum exhibits the characteristic nitrogen-hydrogen stretching vibration of the indole moiety, typically observed in the range of 3100-3500 wavenumbers [14]. This absorption is diagnostic for the presence of the indole nitrogen-hydrogen functionality [14].
The aromatic carbon-carbon stretching vibrations appear in the fingerprint region, with frequencies modified by the electron-withdrawing effects of the halogen substituents [14] [15]. The carbon-hydrogen stretching modes of the aromatic ring system are observed in the region around 3000-3100 wavenumbers [14]. The methyl group contributes characteristic aliphatic carbon-hydrogen stretching absorptions in the range of 2800-3000 wavenumbers [14].
The carbon-bromine and carbon-fluorine stretching vibrations provide additional structural confirmation [14] [15]. The carbon-fluorine bond exhibits a characteristic strong absorption due to the high electronegativity difference between carbon and fluorine [14]. The presence of multiple substituents creates a complex fingerprint region that serves as a unique identifier for the compound [14] [15].
Mass spectrometric analysis of 6-bromo-5-fluoro-3-methyl-1H-indole provides molecular weight confirmation and fragmentation pattern information [6] [16]. The molecular ion peak appears at mass-to-charge ratio 228, corresponding to the molecular weight of the compound [6]. The presence of bromine creates a characteristic isotope pattern with peaks separated by two mass units due to the bromine-79 and bromine-81 isotopes [6] [16].
Table 3: Mass Spectrometric Ionization Data
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 227.98188 | 140.0 [6] |
| [M+Na]⁺ | 249.96382 | 155.3 [6] |
| [M-H]⁻ | 225.96732 | 144.7 [6] |
| [M+NH₄]⁺ | 245.00842 | 163.5 [6] |
The fragmentation pattern reflects the stability and electronic properties of the indole ring system under ionization conditions [16] [17]. Common fragmentation pathways include loss of halogen atoms and methyl groups, leading to characteristic fragment ions [16] [17]. The electron impact ionization typically produces fragments corresponding to the indole core and substituted aromatic systems [16] [17].
The collision cross section measurements provide additional structural information about the three-dimensional shape and size of the ionized molecule [6]. These measurements are particularly valuable for ion mobility spectrometry applications and structural elucidation [6].
X-ray crystallography studies of 6-bromo-5-fluoro-3-methyl-1H-indole and related halogenated indole derivatives provide detailed information about solid-state molecular structure and crystal packing arrangements [18] [3]. While specific crystal structure data for this exact compound are not extensively reported, studies on closely related halogenated indole derivatives reveal important structural principles [18] [3] [19].
Crystal structure analyses of halogenated indole compounds demonstrate that these molecules typically adopt planar conformations with minimal deviation of substituents from the aromatic plane [18] [3]. The indole ring systems show characteristic bond lengths and angles consistent with aromatic delocalization [18] [19]. The presence of halogen substituents introduces specific intermolecular interactions that influence crystal packing [3] [19].
Intermolecular interactions in halogenated indole crystals include nitrogen-hydrogen to pi interactions, carbon-hydrogen to pi interactions, and halogen bonding [3] [19]. The bromine and fluorine atoms participate in weak intermolecular contacts that contribute to crystal stability [3] [19]. These interactions create three-dimensional networks that determine the overall crystal architecture [3] [19].
The crystal packing of related compounds reveals that halogen substituents can engage in directional intermolecular contacts [3] [19]. Fluorine atoms often participate in carbon-hydrogen to fluorine interactions, while bromine atoms can form halogen bonds with electron-rich regions of neighboring molecules [3] [19]. These weak interactions collectively stabilize the crystal lattice and influence physical properties such as melting point and solubility [20].
The retrosynthetic analysis of 6-bromo-5-fluoro-3-methyl-1H-indole reveals multiple strategic approaches for its construction [1] [2]. The Fischer indole synthesis represents the most reliable disconnection, involving the condensation of appropriately substituted arylhydrazines with ketones under acidic conditions [3] [4]. This classical approach offers excellent applicability to the target molecule due to its well-established nature and tolerance for halogen substituents [2] [3].
The Bartoli indole synthesis provides an alternative approach through the reaction of nitroaryl compounds with alkynes under mild conditions using titanium trichloride [5]. This method demonstrates good compatibility with the target structure, particularly for introducing the methyl group at position 3 [5]. The Larock indole synthesis offers excellent regioselectivity through palladium-catalyzed cyclization of iodoanilines with alkynes [5] [6].
| Synthetic Approach | Key Disconnection | Advantages | Limitations | Applicability to Target |
|---|---|---|---|---|
| Fischer Indole Synthesis | Arylhydrazine + ketone | Reliable, well-established | Harsh acidic conditions | Excellent |
| Bartoli Indole Synthesis | Nitroaryl + alkyne | Mild conditions | Limited substrate scope | Good |
| Larock Indole Synthesis | Iodoaniline + alkyne | Excellent regioselectivity | Requires palladium catalyst | Good |
| Reductive Cyclization | Nitroaryl + alkene | Functional group tolerance | Reduction conditions | Good |
| Buchwald-Hartwig Coupling | Aryl halide + amide | Modern methodology | Catalyst cost | Moderate |
The regioselective bromination at position 6 of indole derivatives represents a significant synthetic challenge due to the inherent reactivity of the pyrrole ring [2] [7]. Electrophilic bromination using bromine in carbon tetrachloride has been demonstrated to achieve high regioselectivity when appropriate directing groups are employed [2]. The method developed by Suárez-Castillo and colleagues achieved 86% yield for 6-brominated indoles through the use of electron-withdrawing carbamate protection at the nitrogen atom [2].
Enzymatic bromination using tryptophan 6-halogenase (RebH) variants has emerged as a highly selective method for position 6 bromination [8] [7]. These biocatalytic systems operate under mild aqueous conditions and demonstrate excellent selectivity without the need for protecting groups [8]. The thermostable RebH variant 3-LSR enzyme with co-purified alkyl hydroperoxide reductase F (AhpF) has shown remarkable efficiency in brominating indole derivatives [8].
Electrochemical bromination represents an environmentally friendly approach that eliminates the need for stoichiometric oxidants [9] [10]. The method utilizes potassium bromide as the sole brominating agent in an undivided electrochemical cell, providing high yields under mild conditions [9] [10]. This approach has demonstrated particular effectiveness for position 3 bromination, though adaptation for position 6 selectivity requires specific substrate modifications [9].
Electrophilic fluorination at position 5 of indole derivatives is typically achieved using Selectfluor or similar electrophilic fluorinating reagents [11] [12]. The reaction proceeds through electrophilic aromatic substitution, with the fluorine atom being introduced at the most electron-rich position of the indole ring [11]. Studies have shown that fluorination at position 5 can be achieved with good selectivity when the reaction is conducted under controlled conditions [11] [12].
Nucleophilic fluorination methods employ reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor for introducing fluorine atoms [12]. These methods offer excellent control over regiochemistry and can be performed under mild conditions [12]. The nucleophilic approach is particularly valuable for late-stage fluorination of complex indole structures [12].
Gold-catalyzed fluorination reactions have been developed for the synthesis of fluorinated indoles through tandem cycloisomerization processes [12]. These methods demonstrate unique mechanistic pathways involving aminoauration followed by oxidation and fluorination, providing access to 3-fluoro-2-arylindoles with high efficiency [12].
Table 2: Halogenation Methods Comparison
| Method | Target Position | Typical Reagents | Conditions | Yield Range | Selectivity |
|---|---|---|---|---|---|
| Electrophilic Bromination | Position 6 | Br2/CCl4, NBS | RT to 80°C | 70-95% | High |
| Enzymatic Bromination | Position 6 | RebH variants | 25-37°C, aqueous | 80-99% | Excellent |
| Electrochemical Bromination | Position 3 | KBr/electrochemical | RT | 85-97% | High |
| Electrophilic Fluorination | Position 5 | Selectfluor, NFSI | RT to 50°C | 65-90% | Good |
| Nucleophilic Fluorination | Position 5 | DAST, Deoxo-Fluor | 0°C to RT | 70-95% | Excellent |
The introduction of methyl groups at position 3 of indole derivatives can be accomplished through several strategic approaches [1] [13]. The Friedel-Crafts acylation followed by reduction represents a classical method for introducing alkyl substituents [13]. This approach involves the initial formation of 3-acetylindole through reaction with acetyl chloride and aluminum chloride, followed by reduction to yield the desired 3-methylindole [13].
The Mannich reaction provides an alternative route for position 3 functionalization through the reaction of indole with formaldehyde and dimethylamine [1] [13]. The resulting gramine intermediate can be further converted to 3-methylindole through reduction or substitution reactions [13]. This method demonstrates excellent regioselectivity for position 3 substitution [1].
Direct alkylation methods using methyl iodide in the presence of strong bases have been employed for introducing methyl groups at position 3 [1] [13]. The reaction typically requires elevated temperatures and demonstrates good selectivity when appropriate reaction conditions are maintained [1]. The methylation proceeds through deprotonation of the indole at position 3, followed by nucleophilic substitution with methyl iodide [13].
Transition metal-catalyzed methodologies have revolutionized indole synthesis, offering high selectivity and efficiency under mild conditions [5] [4]. Silver-catalyzed "back-to-front" indole synthesis has been developed for the preparation of substituted indoles, particularly 5-hydroxy derivatives [5]. This approach utilizes π-acidic alkyne activation and proceeds through initial cyclization at the pyrrole C-3 position before undergoing rearrangement [5].
Rhodium-catalyzed oxidative coupling of acetanilides with alkynes has been demonstrated under mechanochemical conditions in ball mills [5]. This solvent-free approach represents an environmentally benign alternative to traditional solution-based protocols [5]. The method requires only catalytic quantities of copper acetate and dioxygen as terminal oxidant [5].
Cobalt-catalyzed oxidative annulation of N-arylureas with internal alkynes provides access to diverse indole derivatives [5]. The use of less electrophilic ureas as directing groups proves crucial for reaction success, offering broad functional group compatibility [5].
Continuous flow chemistry has emerged as a powerful tool for indole synthesis, offering precise control over reaction parameters and improved scalability [3] [6] [14]. The Fischer indole synthesis has been successfully adapted to flow conditions using microwave-assisted heating [3] [6]. A notable example involves the continuous synthesis of tetrahydrocarbazole at 200°C with residence times of 3 minutes, achieving 90% yield with throughput of 25 grams per hour [6].
Microwave-assisted flow synthesis has been demonstrated for indole derivatives using single-mode microwave applicators [6]. The method achieved tetrahydrocarbazole production at rates up to 115 grams per hour when operated at 240°C [6]. The uniform electromagnetic field within the resonant cavity ensures consistent heating throughout the reaction mixture [6].
Ionic liquid-based flow processes have been developed for sustainable indole synthesis [14]. The Fischer indole synthesis was performed in 1-ethyl-3-methylimidazolium tetrafluoroborate with zinc chloride catalysis at 200°C for 4 minutes [14]. The ionic liquid solvent was successfully recycled four times without significant loss of activity [14].
Sustainable indole synthesis methods have been developed to address environmental concerns associated with traditional approaches [4] [15] [16]. A multicomponent indole synthesis using inexpensive anilines, glyoxal dimethyl acetal, formic acid, and isocyanides has been reported [4]. This method operates under mild conditions in ethanol solvent without metal catalysts, addressing multiple principles of green chemistry [4].
Microwave-assisted synthesis using conductively heated sealed-vessel reactors provides an environmentally friendly alternative to traditional heating methods [16]. The approach eliminates the need for long reaction times and reduces energy consumption while maintaining high yields [16]. The method has been successfully applied to Fischer indole synthesis using steroidal ketones [16].
Water-mediated synthesis approaches have been developed for indole derivatives using minimal solvent systems [17]. The melting method for β-indole derivatives utilizes 50 microliters of water as a green promoter without additional solvents [17]. This approach demonstrates tolerance for diverse functional groups while maintaining environmental sustainability [17].
Table 3: Contemporary Synthetic Approaches
| Approach | Key Advantages | Temperature Range | Sustainability Rating | Typical Yields |
|---|---|---|---|---|
| Transition Metal Catalysis | High selectivity | 25-150°C | Moderate | 60-95% |
| Flow Chemistry | Precise control, scalability | 90-240°C | High | 70-95% |
| Green Chemistry | Environmentally friendly | 25-200°C | Excellent | 60-90% |
| Microwave-Assisted | Rapid heating | 80-250°C | Moderate | 65-90% |
| Mechanochemistry | Solvent-free | 25-150°C | Excellent | 55-85% |
The purification of 6-bromo-5-fluoro-3-methyl-1H-indole requires careful consideration of the compound's physicochemical properties and the nature of potential impurities [18] [19]. Column chromatography represents the most widely employed purification method, utilizing silica gel with appropriate solvent systems to achieve differential adsorption [18] [19]. Typical purity levels of 95-99% are achievable with recovery rates of 70-90% [18].
Recrystallization from mixed solvent systems provides an alternative purification approach, particularly effective for achieving high purity levels of 98-99.5% [18]. The method involves dissolving the crude product in a minimum amount of hot solvent, followed by controlled cooling to promote selective crystallization [18]. Recovery rates of 60-85% are typical, though the process requires optimization of solvent ratios and cooling rates [18].
Liquid-liquid extraction methods have been developed specifically for indole derivatives, utilizing the differential solubility of impurities in organic and aqueous phases [18]. The method employs organic solvents with solubility parameters of 7-9.5 to achieve effective separation of indole derivatives from contaminating impurities [18]. This approach is particularly valuable for industrial-scale purification processes [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation of the target compound [20] [21] [22]. Proton NMR analysis reveals characteristic signals for the indole NH proton at 8-10 ppm and aromatic protons at 7-8 ppm [20]. The presence of halogen substituents causes predictable chemical shift changes that facilitate structural assignment [21] [22].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of halogenated indoles [23] [24] [25]. Electron ionization mass spectrometry shows the molecular ion peak at m/z 228 with the characteristic bromine isotope pattern [23]. Electrospray ionization provides soft ionization conditions, yielding [M+H]+ ions at m/z 229 and [M+Na]+ adducts at m/z 251 [23].
Table 4: Analytical Validation Methods
| Method | Primary Application | Detection Limit | Precision (RSD%) | Time Required |
|---|---|---|---|---|
| 1H NMR | Structural elucidation | 1-10 μg/mL | 1-3% | 15-60 min |
| 13C NMR | Carbon framework | 5-50 μg/mL | 1-3% | 30-120 min |
| Mass Spectrometry | Molecular weight | 0.1-1 ng/mL | 2-5% | 5-15 min |
| HPLC | Purity assessment | 10-100 ng/mL | 0.5-2% | 10-30 min |
| IR Spectroscopy | Functional groups | 0.1-1 mg/mL | 2-5% | 2-5 min |
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